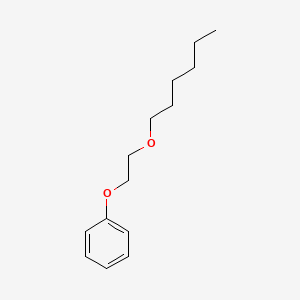
(2-Hexyloxy-ethoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hexyloxy-ethoxy)-benzene, also known as 2-(2-Hexyloxyethoxy)ethanol, is a chemical compound with the molecular formula C10H22O3. It is a clear, colorless liquid that is soluble in water and has a low vapor pressure. This compound is commonly used in various industries due to its unique properties, such as its ability to act as a solvent and coalescing agent .
Preparation Methods
The synthesis of (2-Hexyloxy-ethoxy)-benzene typically involves the reaction of 1-Bromohexane with Diethylene glycol. The reaction is carried out in the presence of potassium hydroxide in 1,4-dioxane at a temperature range of 100-105°C. This method yields the desired compound with a yield of approximately 68% . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
(2-Hexyloxy-ethoxy)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
(2-Hexyloxy-ethoxy)-benzene has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of (2-Hexyloxy-ethoxy)-benzene varies depending on its application:
Coatings and Paints: It acts as a solvent and coalescing agent, allowing the paint to spread evenly and form a continuous film as it dries, improving adhesion and durability.
Personal Care Products: It helps retain moisture in the skin and hair by forming a barrier that prevents water loss.
Industrial Cleaners: It functions as a surfactant, reducing the surface tension of water and allowing it to penetrate and lift dirt and grease from surfaces.
Comparison with Similar Compounds
(2-Hexyloxy-ethoxy)-benzene can be compared with other similar compounds such as:
Diethylene glycol monohexyl ether: Similar in structure and used as a solvent and coalescing agent.
4-(2-Hexyloxy-ethoxy)-4`-cyano biphenyl: Used in liquid crystal applications and has different electronic and geometric properties.
Ethoxylates of aliphatic alcohols: Used as nonionic surfactants in various products, including detergents and cleaners.
Each of these compounds has unique properties and applications, but this compound stands out due to its versatility and effectiveness in multiple industries.
Properties
CAS No. |
92369-32-9 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-hexoxyethoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-8-11-15-12-13-16-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |
InChI Key |
ZSNRGYYJHILZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



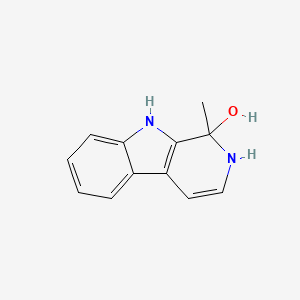
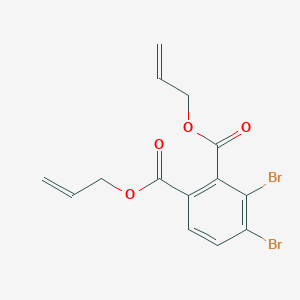
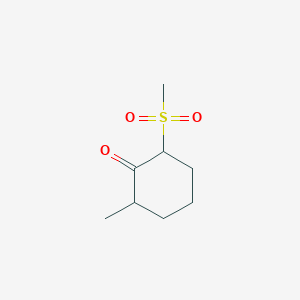

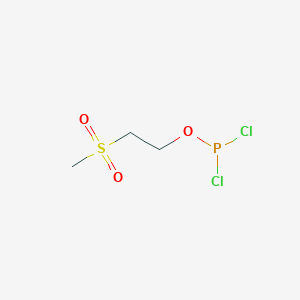
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
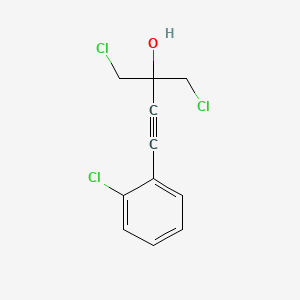
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
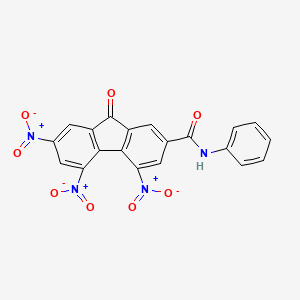
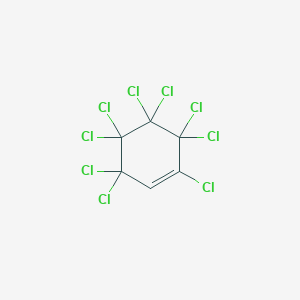
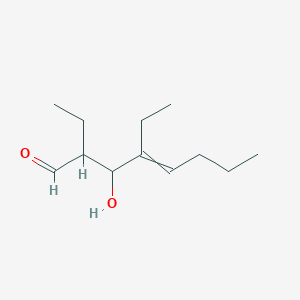
![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)
